N~3~-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Overview
Description
N~3~-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring with a benzisoxazole moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions: N3-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
N~3~-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of N3-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Boron Reagents: Used in similar synthetic applications, these reagents have unique properties that make them suitable for specific reactions.
β-Aminocarbonyl Compounds: These compounds are structurally related and are used in various organic synthesis reactions.
Uniqueness: N3-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring and a benzisoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields .
Properties
IUPAC Name |
N-(3-carbamoyl-1-ethylpyrazol-4-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-2-19-7-9(12(17-19)13(15)20)16-14(21)11-8-5-3-4-6-10(8)22-18-11/h7H,2-6H2,1H3,(H2,15,20)(H,16,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDFFXFEHMIHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=NOC3=C2CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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